molecular formula C12H20O4 B12642133 Dimethyl 2-(hex-3-en-3-yl)butanedioate CAS No. 921200-47-7

Dimethyl 2-(hex-3-en-3-yl)butanedioate

Cat. No.: B12642133
CAS No.: 921200-47-7
M. Wt: 228.28 g/mol
InChI Key: NHLZCPHMRCPUKN-UHFFFAOYSA-N
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Description

Dimethyl 2-(hex-3-en-3-yl)butanedioate is an organic compound with a unique structure that includes a butanedioate backbone and a hex-3-en-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(hex-3-en-3-yl)butanedioate typically involves esterification reactions. One common method is the reaction of hex-3-en-3-yl alcohol with dimethyl butanedioate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(hex-3-en-3-yl)butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The hex-3-en-3-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Depending on the nucleophile, various substituted esters or other derivatives can be formed.

Scientific Research Applications

Dimethyl 2-(hex-3-en-3-yl)butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-(hex-3-en-3-yl)butanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The hex-3-en-3-yl group can also interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl succinate: A similar ester with a simpler structure.

    Dimethyl 2,3-dimethylbutanedioate: Another ester with additional methyl groups.

    Dimethyl 2-(hex-3-en-3-yl)succinate: A closely related compound with a different backbone.

Uniqueness

Dimethyl 2-(hex-3-en-3-yl)butanedioate is unique due to its specific structure, which combines a butanedioate backbone with a hex-3-en-3-yl substituent. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

921200-47-7

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dimethyl 2-hex-3-en-3-ylbutanedioate

InChI

InChI=1S/C12H20O4/c1-5-7-9(6-2)10(12(14)16-4)8-11(13)15-3/h7,10H,5-6,8H2,1-4H3

InChI Key

NHLZCPHMRCPUKN-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC)C(CC(=O)OC)C(=O)OC

Origin of Product

United States

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